

# molecular weight and chemical formula of Anti-CCL2 (Carlumab)-SPDB-DM4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anti-CCL2 (Carlumab)-SPDB-DM4

Cat. No.: B10800628

[Get Quote](#)

## An In-depth Technical Guide to Anti-CCL2 (Carlumab)-SPDB-DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) **Anti-CCL2 (Carlumab)-SPDB-DM4**, detailing its chemical properties, mechanism of action, and the experimental protocols relevant to its characterization.

## Core Components and Physicochemical Properties

**Anti-CCL2 (Carlumab)-SPDB-DM4** is a complex bioconjugate composed of three key components: a human monoclonal antibody (Carlumab), a cleavable linker (SPDB), and a potent cytotoxic payload (DM4).<sup>[1][2]</sup> The precise molecular weight and chemical formula of the final ADC are contingent upon the drug-to-antibody ratio (DAR), which defines the average number of DM4 molecules conjugated to each Carlumab antibody.

Data Presentation: Component Properties

The table below summarizes the quantitative data for each individual component of the ADC.

| Component   | Description                                                                                                                                                                 | Molecular Weight                   | Chemical Formula                                                                                               |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Carlumab    | A human IgG1 kappa monoclonal antibody that targets the human CC chemokine ligand 2 (CCL2). <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> | ~144,885 g/mol <a href="#">[5]</a> | C <sub>6442</sub> H <sub>9966</sub> N <sub>1706</sub> O <sub>2018</sub><br>S <sub>40</sub> <a href="#">[5]</a> |
| SPDB Linker | N-Succinimidyl 4-(2-pyridyldithio)butanoate, a disulfide-containing linker.                                                                                                 | 326.39 g/mol                       | C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub> S <sub>2</sub>                                   |
| DM4 Payload | A potent maytansinoid and microtubule inhibitor. <a href="#">[1]</a>                                                                                                        | ~780.37 g/mol                      | C <sub>38</sub> H <sub>54</sub> CIN <sub>3</sub> O <sub>10</sub> S                                             |

Note on the final ADC: The overall molecular weight and chemical formula of **Anti-CCL2 (Carlumab)-SPDB-DM4** will be an aggregate of the antibody and the sum of the linker-payload molecules, adjusted for any atoms lost during the conjugation reaction. The final values are dependent on the specific Drug-to-Antibody Ratio (DAR).

## Mechanism of Action and Signaling Pathway

Carlumab functions by specifically binding to CCL2, a chemokine that plays a critical role in recruiting monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[\[3\]](#)[\[4\]](#) By neutralizing CCL2, Carlumab inhibits its interaction with its primary receptor, CCR2.[\[3\]](#)[\[7\]](#) This blockage disrupts downstream signaling cascades that are implicated in tumor growth, angiogenesis, and metastasis.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Upon binding of the ADC to CCL2-expressing cells and subsequent internalization, the SPDB linker is designed to be cleaved within the cell, releasing the cytotoxic DM4 payload. DM4 then exerts its anti-cancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

### Visualization: CCL2 Signaling Pathway

The following diagram illustrates the CCL2 signaling pathway that is inhibited by Carlumab.



[Click to download full resolution via product page](#)

*CCL2 signaling pathway and the inhibitory action of Carlumab.*

## Experimental Protocols for Characterization

The determination of the molecular weight and confirmation of the chemical structure of an ADC like **Anti-CCL2 (Carlumab)-SPDB-DM4** requires specialized analytical techniques.

### 3.1. Molecular Weight Determination and DAR Analysis

Mass spectrometry (MS) is a primary tool for characterizing ADCs.<sup>[10]</sup> It allows for the determination of the intact mass of the ADC and the distribution of different drug-loaded species, which is crucial for calculating the average DAR.

- Protocol: Native Mass Spectrometry
  - Sample Preparation: The ADC sample is buffer-exchanged into a volatile buffer system, such as ammonium acetate, to maintain its native conformation.
  - Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with a native electrospray ionization (ESI) source.

- Data Acquisition: The instrument is calibrated for a high mass range. Data is acquired under conditions that minimize in-source fragmentation.
- Data Analysis: The resulting mass spectrum shows a distribution of charge states for the different drug-loaded species. Deconvolution of this spectrum yields the masses of the intact ADC species (antibody with 0, 1, 2, 3...n drugs). The average DAR is then calculated from the relative abundance of these species.

### 3.2. Purity and Aggregate Analysis

Size exclusion chromatography (SEC) is widely used to assess the purity of ADCs and to quantify high molecular weight species, such as aggregates.[\[11\]](#)[\[12\]](#)

- Protocol: Size Exclusion Chromatography

- Mobile Phase: An aqueous buffer, typically phosphate-buffered saline, is used as the mobile phase. The composition may be optimized to minimize non-specific interactions between the ADC and the column stationary phase.[\[13\]](#)
- Column: A SEC column with a pore size appropriate for separating large proteins (e.g., 300 Å) is used.
- Instrumentation: A biocompatible HPLC or UHPLC system equipped with a UV detector (typically monitoring at 280 nm) is employed.
- Analysis: The ADC sample is injected onto the column. The retention time is inversely proportional to the molecular size. Aggregates will elute earlier than the monomeric ADC, and any fragments will elute later. Peak areas are used to quantify the percentage of monomer, aggregates, and fragments.

### Visualization: Experimental Workflow for ADC Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of an antibody-drug conjugate.



[Click to download full resolution via product page](#)

*General workflow for the synthesis and characterization of an ADC.*

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anti-CCL2 (Carlumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]

- 5. Carlumab - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and chemical formula of Anti-CCL2 (Carlumab)-SPDB-DM4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10800628#molecular-weight-and-chemical-formula-of-anti-ccl2-carlumab-spdb-dm4>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)